2-Phenylquinoline
Overview
Description
2-Phenylquinoline is an aromatic heterocyclic compound that belongs to the quinoline family. It consists of a quinoline core structure with a phenyl group attached at the second position. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
2-Phenylquinoline primarily targets bacterial efflux pumps, specifically the NorA efflux pump in Staphylococcus aureus and the efflux pump in Escherichia coli . These pumps are responsible for the expulsion of toxic substances and antibiotics out of the cell, contributing to antibiotic resistance.
Mode of Action
This compound acts as an efflux pump inhibitor (EPI) . It inhibits the efflux pump’s ability to expel antibiotics, thereby increasing the intracellular concentrations of these drugs . This compound also interferes with the energy required by the efflux systems, leading to efflux pump inhibition .
Biochemical Pathways
The action of this compound affects the proton motive force (PMF) . The PMF is crucial for the activity of efflux pumps, and by destabilizing it, this compound impairs ATP production, which is necessary for the functioning of efflux pumps .
Result of Action
The inhibition of efflux pumps by this compound leads to an increase in the intracellular concentration of antibiotics, enhancing their efficacy . At bactericidal concentrations, this compound increases membrane permeabilization and depletes ATP, leading to cell death .
Biochemical Analysis
Biochemical Properties
2-Phenylquinoline has been found to interact with various enzymes and proteins. For instance, it has been used in the development of Staphylococcus aureus NorA efflux pump inhibitors . In this context, this compound interacts with the NorA efflux pump, a bacterial protein that contributes to antimicrobial resistance by allowing bacteria to grow at sub-inhibitory drug concentrations .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For example, it has been shown to have antinociceptive properties, meaning it can reduce the sensation of pain . This effect was observed in mice, suggesting that this compound may interact with cellular processes related to pain perception .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. For instance, in the context of antimicrobial resistance, this compound acts as an efflux pump inhibitor, preventing the expulsion of antibiotics from bacterial cells and thereby enhancing the effectiveness of antibiotic treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylquinoline can be synthesized through various methods, including classical named reactions such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . One common method involves the reaction of aniline, benzylamine, and aliphatic alcohols (such as ethanol, n-propanol, or n-butanol) in the presence of a catalyst like iron(III) chloride hexahydrate in tetrachloromethane .
Industrial Production Methods: Industrial production of this compound often involves the use of rare-earth metal catalysts and green synthetic routes. For example, the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions in water has been reported .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
2-Phenylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It shows potential as an antinociceptive agent, providing pain relief in various models of pain.
Comparison with Similar Compounds
Quinoline: The parent compound of 2-Phenylquinoline, known for its broad spectrum of biological activities.
This compound-4-carboxylic acid: A derivative with additional functional groups that enhance its biological activity.
2-Phenyl-3-methylquinoline: Another derivative with a methyl group at the third position, showing different pharmacological properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as an effective efflux pump inhibitor. This property makes it particularly valuable in the development of new antibacterial agents to combat antibiotic resistance .
Properties
IUPAC Name |
2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEXLNMNADBYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210115 | |
Record name | 2-Phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-96-4 | |
Record name | 2-Phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Phenylquinoline is C15H11N, and its molecular weight is 205.26 g/mol.
ANone: this compound and its derivatives have been characterized using a variety of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information on the structure and connectivity of atoms within the molecule, such as through 1H-NMR [] and 13C-NMR [].
- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule based on their characteristic vibrations [, , , ].
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound [].
- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, often utilized to study interactions with other molecules like DNA [, ].
- Fluorescence Spectroscopy: This technique is used to study the fluorescence properties of this compound derivatives, particularly their potential as sensors [, , ].
ANone: Research has explored several biological activities of this compound derivatives, including:
- Antimalarial activity: Derivatives like 4-methylamino-2-phenylquinoline analogs showed promising activity against the Plasmodium falciparum parasite [].
- Anticancer activity: Studies demonstrated that this compound-estradiol hybrids can selectively degrade the estrogen receptor-α (ER-α), making them potential candidates for anticancer therapy [, ].
- Antibacterial activity: Several this compound derivatives showed activity against various bacteria, notably as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance [, ].
- Antifungal activity: Studies have identified 4-thioquinoline compounds with potent antifungal properties [].
- Antinociceptive activity: Alkaloid extracts from Galipea longiflora, containing this compound, exhibited antinociceptive effects in mice models [, ].
ANone: Modifying the this compound scaffold significantly impacts its biological activity, potency, and selectivity.
- Substitution at the 2-position: Modifications at this position have shown various effects depending on the substituent and target. For example, while this compound-estradiol hybrids exhibited anticancer activity [], replacing the phenyl group with alkyl chains like n-propyl or n-pentyl resulted in antileishmanial activity [].
- Substitution at the 4-position: This position is crucial for fine-tuning activity. Studies on 4-methylamino-2-phenylquinoline analogs identified specific substituents at this position, like morpholine, piperidine, and imidazole, as enhancing antimalarial activity []. Similarly, introducing methoxy groups at the 4-position of 2-phenylquinolines led to potent Staphylococcus aureus NorA efflux pump inhibitors [].
- Substitution at the 3-position: This position plays a crucial role in influencing the affinity and selectivity for the neurokinin-3 receptor. Introducing hydroxyl or amino groups at this position significantly enhanced the binding affinity, highlighting its importance in developing selective antagonists [].
ANone: Several methods have been developed for synthesizing this compound derivatives:
- Doebner Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, often catalyzed by Lewis acids [].
- Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde with a ketone or aldehyde bearing an α-methylene group [].
- Povarov Reaction: This multicomponent reaction utilizes an aniline, an aldehyde, and an activated alkene to construct the quinoline ring system [].
ANone: Aside from their potential in pharmaceutical development, this compound derivatives are being explored for applications such as:
- Luminescent materials: Iridium (III) complexes containing this compound ligands have shown promising luminescent properties, making them attractive candidates for use in organic light-emitting diodes (OLEDs) [, ].
- Fluorescence sensors: The aggregation-induced emission enhancement (AIEE) properties of some this compound derivatives make them suitable for developing fluorescent probes for detecting specific analytes, such as 2,4,6-trinitrophenol (TNP) in water [].
ANone: The stability of this compound derivatives can vary depending on the specific structure and environmental conditions.
- In silico ADMET studies: These studies have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, providing insights into their potential drug-likeness and guiding further optimization [, ].
- Liposomal formulations: For enhancing stability and delivery, researchers have explored incorporating this compound-based iridium complexes into liposomes, showcasing their potential for in vitro and in vivo bioimaging applications [].
ANone: Analytical techniques for studying this compound derivatives include:
- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of crystalline this compound derivatives, revealing important insights into their molecular packing and intermolecular interactions [, , , , ].
ANone: Computational chemistry plays a significant role in understanding and designing new this compound derivatives.
- Docking studies: Researchers have employed docking simulations to predict the binding modes and interactions of this compound derivatives with their target proteins, such as the neurokinin-3 receptor [, ]. These studies provide valuable insights into the structural features important for activity and guide the design of more potent and selective ligands.
- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies have been conducted on various this compound series to establish correlations between their physicochemical properties and biological activities [, ]. QSAR models help identify key molecular descriptors responsible for the observed activity and provide a basis for designing new molecules with improved properties.
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